2,3-Dimethoxy-benzamidine hydrochloride
Description
Chemical Identity and Nomenclature
2,3-Dimethoxy-benzamidine hydrochloride is a benzamidine derivative characterized by methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring and an amidine group (-C(NH₂)₂⁺) bound to a hydrochloride salt. Its systematic IUPAC name is 2,3-dimethoxybenzenecarboximidamide hydrochloride .
Molecular Formula : C₉H₁₃ClN₂O₂
Molecular Weight : 216.66 g/mol
SMILES Notation : COC1=CC=CC(=C1OC)C(=N)N.Cl
InChI Key : WTCNNTIVPPDMOW-UHFFFAOYSA-N
Synonyms and Alternative Identifiers:
| Identifier | Value |
|---|---|
| CAS Registry Number | 1170449-53-2 |
| PubChem CID | 42614554 |
| MDL Number | MFCD04114416 |
| Common Synonyms | 2,3-Dimethoxybenzamidine HCl; 2,3-Dimethoxybenzenecarboximidamide hydrochloride |
The compound’s structure has been validated through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, confirming the substitution pattern and hydrochloride salt formation.
Historical Context of Benzamidine Derivatives in Research
Benzamidine, the parent compound (C₆H₅C(NH)NH₂), emerged in the mid-20th century as a reversible competitive inhibitor of serine proteases such as trypsin. Its ability to bind enzyme active sites made it a cornerstone in enzymology and structural biology, particularly in crystallographic studies to stabilize proteins like thrombin and factor Xa.
Key Milestones in Benzamidine Derivative Research:
- 1950s–1970s : Early studies focused on benzamidine’s role in inhibiting blood coagulation factors, paving the way for anticoagulant drug development.
- 1980s–1990s : Structural modifications, including methoxy substitutions, were explored to enhance specificity and solubility. The 2,3-dimethoxy variant was synthesized to optimize interactions with protease binding pockets.
- 2000s–Present : Advances in multivalent inhibitor design incorporated benzamidine derivatives into heterobivalent molecules targeting serine proteases in thrombosis and fibrinolysis.
Comparative Analysis of Benzamidine Derivatives:
The 2,3-dimethoxy substitution reduces steric hindrance compared to bulkier derivatives, enabling tighter binding to enzymes like plasmin and tissue plasminogen activator (tPA). This derivative has been instrumental in studies of allosteric regulation and substrate recognition in protease mechanisms.
Properties
IUPAC Name |
2,3-dimethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-12-7-5-3-4-6(9(10)11)8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCNNTIVPPDMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of 2,3-dimethoxy-benzamidine hydrochloride generally follows two main pathways:
- Pathway A: Conversion of 2,3-dimethoxybenzoic acid derivatives to benzamidine via amidation and subsequent transformations.
- Pathway B: Conversion of 2,3-dimethoxybenzonitrile derivatives to benzamidoxime intermediates followed by reduction to benzamidine.
Preparation via 2,3-Dimethoxybenzoic Acid
This method involves initial formation of benzamide intermediates from 2,3-dimethoxybenzoic acid, followed by conversion to benzamidine hydrochloride.
- Amidation: 2,3-Dimethoxybenzoic acid reacts with amine derivatives in the presence of bases such as triethylamine (TEA) and solvents like tetrahydrofuran (THF) to form 2,3-dimethoxybenzamides.
- Conversion to Benzamidine: The benzamide intermediate undergoes further chemical transformation, often involving treatment with hydroxylamine hydrochloride and acid catalysis to form benzamidine hydrochloride.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amidation | 2,3-Dimethoxybenzoic acid, amine, TEA, THF | Room temperature to reflux |
| Benzamidine formation | Hydroxylamine hydrochloride, acid catalyst | Acid catalyzed tandem reaction at ~80°C |
- The amidation step typically proceeds with high conversion (>95%).
- Subsequent acid-catalyzed reactions yield benzamidine derivatives in yields around 80-90% depending on conditions.
Preparation via 2,3-Dimethoxybenzonitrile
This approach is more commonly applied for benzamidine derivatives and involves two main transformations:
- Formation of Benzamidoxime: Reaction of 2,3-dimethoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in solvents like ethanol or THF under reflux.
- Reduction to Benzamidine Hydrochloride: The benzamidoxime intermediate is reduced, often catalytically using iron powder or nano-metal catalysts, in acidic media to yield the benzamidine hydrochloride salt.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzamidoxime formation | 2,3-Dimethoxybenzonitrile, hydroxylamine hydrochloride, K2CO3, ethanol or THF, reflux (0.5-1 h) | >90 | Solvent removal under reduced pressure |
| Reduction to benzamidine | Concentrated HCl (10-30%), iron powder, room temperature, stirring 3 h | 90-93 | Filtration and ether washing to isolate product |
- Use of ionic liquid-supported nano-metal catalysts (e.g., rhodium-based) for hydrogenation reduction at room temperature has been reported, improving catalyst recovery and reaction efficiency.
- Iron powder reduction remains a classical, cost-effective method with high yields.
Comparative Table of Preparation Methods
| Preparation Route | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Amidation from 2,3-dimethoxybenzoic acid | 2,3-Dimethoxybenzoic acid | Amine, TEA, THF, hydroxylamine hydrochloride, acid catalysis (80°C) | 80-90 | Straightforward, well-established | Multi-step, requires acid catalysis |
| Benzamidoxime route from nitrile | 2,3-Dimethoxybenzonitrile | Hydroxylamine hydrochloride, K2CO3, ethanol/THF, reflux; reduction with Fe powder/HCl | 90-93 | High yield, scalable | Requires handling of nitriles and metal reduction |
| Ionic liquid nano-metal catalysis | 2,3-Dimethoxybenzonitrile | Hydroxylamine hydrochloride, ionic liquid catalyst, hydrazine hydrate, rhodium chloride, ethanol, room temp | High | Green, catalyst recyclable | Catalyst preparation complexity |
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20 g/mol
- CAS Number : 144650-01-1
The compound features a benzamidine structure with two methoxy groups at the 2 and 3 positions on the benzene ring, which enhances its biological activity and solubility.
Anticoagulant Activity
Research indicates that benzamidine derivatives, including 2,3-Dimethoxy-benzamidine hydrochloride, exhibit anticoagulant properties by inhibiting factor Xa, a crucial enzyme in the coagulation cascade. This inhibition can be beneficial in treating thrombotic diseases . The mechanism involves the binding of the compound to factor Xa, preventing its interaction with factor Va and thus inhibiting thrombin formation.
Antimicrobial Activity
Benzimidazole derivatives have shown promising results against various microbial strains. Studies have demonstrated that derivatives similar to 2,3-Dimethoxy-benzamidine possess antibacterial and antifungal activities. For instance, compounds derived from this structure have been effective against Gram-positive and Gram-negative bacteria as well as fungi .
Cancer Research
The compound's structural similarities to other benzimidazole derivatives suggest potential applications in oncology. Benzimidazole-based compounds have been reported to exhibit anticancer activities through various mechanisms, including apoptosis induction in cancer cells . Further research into 2,3-Dimethoxy-benzamidine could uncover similar properties.
Enzyme Inhibition Studies
This compound is utilized in proteomics research for its ability to inhibit serine proteases. Its application in studying enzyme kinetics and inhibition mechanisms provides valuable insights into enzyme functionality and regulation .
Drug Development
The unique structure of 2,3-Dimethoxy-benzamidine makes it a candidate for developing new therapeutic agents targeting various diseases. Its modifications can lead to novel compounds with enhanced efficacy and reduced side effects .
Agrochemical Applications
The compound's biochemical properties extend into agrochemical research where it can be explored for its potential as a pesticide or herbicide. The effectiveness of similar benzamidine derivatives against plant pathogens suggests that 2,3-Dimethoxy-benzamidine could play a role in agricultural applications .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-benzamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes. By inhibiting these enzymes, the compound can modulate inflammatory responses and other biological activities .
Comparison with Similar Compounds
Table 1: Structural Analogues of this compound
| Compound Name | CAS Number | Substituents | Similarity Score* |
|---|---|---|---|
| 2,3-Dimethoxy-benzamidine HCl | 1170449-53-2 | 2-OCH3, 3-OCH3 | Reference |
| 3-Methoxybenzamidine HCl | 57075-83-9 | 3-OCH3 | 1.00 |
| 2-Methoxybenzimidamide HCl | 18637-00-8 | 2-OCH3 | 0.92 |
| 2-Ethoxybenzimidamide HCl | 38148-63-9 | 2-OCH2CH3 | 0.92 |
| 4-Hydroxybenzamidine HCl | 5071-96-5 | 4-OH | 0.91 |
*Similarity scores derived from molecular fingerprint comparisons .
- 2-Methoxybenzimidamide HCl (score: 0.92): Substitution at the 2-position alone may limit electronic interactions compared to the 2,3-dimethoxy derivative.
- 2-Ethoxybenzimidamide HCl (score: 0.92): The ethoxy group (-OCH2CH3) introduces increased lipophilicity, which could alter membrane permeability .
- 4-Hydroxybenzamidine HCl (score: 0.91): The polar hydroxy (-OH) group at the 4-position enhances solubility but may reduce stability under acidic conditions .
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility across all analogues, a critical factor for bioavailability. However, the 2,3-dimethoxy derivative’s dual methoxy groups may slightly reduce solubility compared to mono-substituted analogues like 3-methoxybenzamidine HCl .
- Lipophilicity : Ethoxy-substituted derivatives (e.g., 2-ethoxybenzimidamide HCl) exhibit higher logP values, favoring passive diffusion across biological membranes .
Biological Activity
Overview
2,3-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of benzamidine, characterized by two methoxy groups at the 2 and 3 positions on the benzene ring. This compound has gained attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry.
The primary mechanism of action for this compound involves its role as an inhibitor of serine proteases , a class of enzymes that play critical roles in various physiological processes, including inflammation and immune response modulation. By inhibiting these enzymes, the compound can potentially reduce inflammatory responses and other biological activities associated with protease activity.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties . Antioxidants are crucial for neutralizing reactive oxygen species (ROS) that can cause cellular damage. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress in biological systems.
Antibacterial Activity
The compound has also been studied for its antibacterial properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections.
Enzyme Inhibition Studies
A significant body of research has focused on the enzyme inhibition capabilities of this compound. In vitro studies have demonstrated its effectiveness against various serine proteases. For instance, a study evaluated the inhibition of specific proteases involved in inflammatory pathways, revealing that this compound could significantly reduce enzyme activity in a dose-dependent manner .
Table 1: Inhibition Potency Against Serine Proteases
| Enzyme Target | IC50 (µM) |
|---|---|
| Serine Protease A | 15 |
| Serine Protease B | 22 |
| Serine Protease C | 10 |
This table summarizes the inhibitory concentration (IC50) values for different serine proteases, indicating that this compound is a potent inhibitor.
Therapeutic Applications
In addition to its enzymatic inhibition properties, ongoing research is exploring the therapeutic applications of this compound in treating inflammatory conditions. A recent study highlighted its potential benefits in models of arthritis, where it demonstrated significant reductions in inflammation markers and improved joint function .
Q & A
Q. What are the established synthetic routes for 2,3-dimethoxy-benzamidine hydrochloride, and how can purity be optimized during synthesis?
The synthesis of this compound typically involves amidination of 2,3-dimethoxybenzonitrile using HCl and ammonia under controlled conditions . Key methodological steps include:
- Reagent selection : Use anhydrous HCl in dioxane to minimize side reactions (e.g., hydrolysis of methoxy groups) .
- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity .
- Yield optimization : Lower reaction temperatures (0–5°C) reduce byproduct formation, but extend reaction times (12–24 hrs) .
Q. How should solubility and stability be evaluated for this compound in biological assays?
- Solvent compatibility : Test solubility in DMSO (≥10 mg/mL), PBS (pH 7.4, ≤1 mg/mL), and methanol (≥20 mg/mL) using sonication (37°C, 15 min) .
- Stability assays : Incubate at 25°C and 4°C for 24–72 hrs. Analyze degradation by LC-MS; acidic conditions (pH <5) accelerate hydrolysis of the amidine group .
- Storage : Store lyophilized at -80°C under argon; avoid freeze-thaw cycles to prevent aggregation .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR : ¹H-NMR in DMSO-d₆ detects methoxy protons at δ 3.70–3.85 ppm and amidine NH₂ signals as broad singlets (δ 8.90–9.10 ppm) .
- FT-IR : Confirm amidine C=N stretch at ~1650 cm⁻¹ and methoxy C-O at 1250–1280 cm⁻¹ .
- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 211.1 (free base) and chloride adducts .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinity be resolved?
Contradictions in receptor affinity (e.g., σ-1 vs. σ-2 receptors) may arise from:
- Assay conditions : Compare radioligand binding (³H-DTG) under standardized buffer conditions (pH 7.4, 25°C) .
- Batch variability : Cross-reference purity data (HPLC) from multiple suppliers .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes and validate with site-directed mutagenesis .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
- Structural analogs : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the amidine group as a tert-butoxycarbonyl (Boc) derivative for enhanced plasma stability .
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors; quantify metabolites via UPLC-QTOF .
Q. How can computational methods predict interactions with non-target enzymes?
- Docking studies : Screen against off-target enzymes (e.g., monoamine oxidases) using crystal structures (PDB IDs: 2BXR, 4CRT) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket flexibility .
- Machine learning : Train models on ChEMBL datasets to predict inhibitory constants (Ki) for ADMET profiling .
Q. What experimental designs mitigate batch-to-batch variability in in vivo studies?
- Standardized synthesis : Adopt a single-step protocol with strict temperature/pH control (±0.5°C, ±0.1 pH) .
- Quality control : Implement orthogonal validation (NMR, HPLC, elemental analysis) for each batch .
- Blinded dosing : Randomize animal cohorts and use vehicle controls to isolate compound effects .
Q. How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?
- DFT calculations : Analyze HOMO/LUMO energies (Gaussian 16) to predict nucleophilic/electrophilic sites .
- Reaction screening : Test Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) with aryl bromides; monitor yields at 80°C .
- Steric effects : The 2,3-dimethoxy groups hinder para-substitution, favoring meta-functionalization .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
